molecular formula C9H6N2O4S B1386014 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1003395-70-7

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386014
CAS No.: 1003395-70-7
M. Wt: 238.22 g/mol
InChI Key: DPVGIWWONZLHFU-UHFFFAOYSA-N
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Description

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a furoylamino group at position 2 and a carboxylic acid moiety at position 2. The carboxylic acid group at position 4 confers acidity and solubility in polar solvents.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVGIWWONZLHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid (CAS Number: 28858047) is a heterocyclic organic compound that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Basic Information

  • Molecular Formula : C9H6N2O4S
  • Molecular Weight : 226.22 g/mol
  • Chemical Structure : The compound features a thiazole ring, which is known for its role in various biological activities.

Physical Properties

  • Melting Point : Data not explicitly available; further studies are needed to determine this property.
  • Solubility : Solubility in water and organic solvents varies, influencing its application in biological systems.

Pharmaceutical Research

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has been explored for its potential as an anti-inflammatory and antimicrobial agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets effectively.

Case Studies:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of thiazole compounds exhibit significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties : Research indicated that thiazole derivatives possess antibacterial activity against various strains of bacteria, making them candidates for developing new antibiotics.

Agricultural Chemistry

The compound has been investigated for its role in enhancing plant growth and resistance to pathogens. Its application as a biopesticide is of particular interest.

Case Studies:

  • Plant Growth Regulation : Field trials showed that thiazole derivatives can stimulate root growth and enhance nutrient uptake in crops.
  • Fungal Resistance : Laboratory tests revealed that certain thiazole compounds effectively inhibit fungal pathogens, suggesting their use as protective agents in agriculture.

Material Science

Research into the use of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in the development of novel materials has emerged, particularly in the synthesis of polymers and coatings.

Case Studies:

  • Polymer Synthesis : Investigations into polymer blends incorporating thiazole derivatives showed improved thermal stability and mechanical properties.
  • Coating Applications : Thiazole-based coatings exhibited enhanced resistance to environmental degradation, indicating potential for industrial applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialBactericidal activity
Plant GrowthEnhanced root development
Fungal ResistanceInhibition of fungal growth

Mechanism of Action

The mechanism of action of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiazole-4-carboxylic acid derivatives vary widely based on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Solubility Key Structural Features
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid Furoylamino (heterocyclic amide) ~265.27 (estimated) Not reported Likely soluble in DMSO, ethanol Polar due to furoyl and carboxylic acid
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 Not reported Organic solvents (e.g., DMSO) Hydrophobic methylphenyl group
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl 239.67 206–207 Insoluble in water; organic solvents Electron-withdrawing Cl enhances acidity
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chloro-4-fluorophenyl 257.67 Not reported Not reported Halogenated; high lipophilicity
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-Thienyl ~235.28 Not reported Soluble in ethanol, DMSO Thiophene enhances π-π interactions

Key Differences Highlighted

Feature 2-(2-Furoylamino) Derivative Halogenated Derivatives (e.g., 3-chlorophenyl) 2-Thienyl Derivative
Polarity High (amide + carboxylic acid) Moderate (halogen + carboxylic acid) Moderate (thiophene + acid)
Lipophilicity Lower (logP ~1.5 estimated) Higher (logP ~2.5–3.0) Moderate (logP ~2.0)
Biological Target Affinity Potential AgrA inhibition (speculative) Confirmed AgrA inhibition Not reported

Research Findings and Implications

  • AgrA Inhibition: The anti-virulence activity of thiazole-4-carboxylic acid derivatives is strongly influenced by substituent electronic properties. For example, the methylphenyl group in 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid provides a balance of hydrophobicity and steric bulk, optimizing AgrA binding . The furoylamino group’s oxygen and nitrogen atoms may mimic natural ligands, enhancing specificity.
  • Drug Design: Introducing heterocyclic amides (e.g., furoylamino) could improve water solubility without compromising target engagement, addressing a common limitation of halogenated analogs.

Biological Activity

2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of furoyl chloride with thiazole derivatives. Various methods such as microwave irradiation and conventional heating have been employed to optimize yields and purity. Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Biological Activities

The biological activities of 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid encompass a range of pharmacological effects:

1. Anticancer Activity

Recent studies indicate that derivatives of thiazoles, including 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid, exhibit significant anticancer properties. For instance, compounds within this class have shown promising results against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds can be as low as 2.94 µM, indicating potent activity against tumor cells .

CompoundCell LineIC50 (µM)
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acidHepG22.94
Other Thiazole DerivativesMCF-78.67

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vivo models. The carrageenan-induced paw edema method is commonly used to assess anti-inflammatory effects. Compounds similar to 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid have demonstrated significant inhibition of inflammation compared to standard drugs like Diclofenac .

3. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties against a range of pathogens. Studies have reported that 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

4. Antioxidant Properties

Research indicates that compounds in this category possess antioxidant activity, which can protect cells from oxidative stress and may contribute to their anticancer effects. The radical scavenging ability has been measured using various assays, showing promising results for potential therapeutic applications .

Case Studies

Case Study 1: Anticancer Effects on HepG2 Cells
A study conducted on HepG2 cells demonstrated that treatment with 2-(2-furoylamino)-1,3-thiazole-4-carboxylic acid resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Activity in Animal Models
In experiments involving Wistar albino rats, administration of the compound significantly reduced paw swelling induced by carrageenan injection at doses of 20 mg/kg body weight. This suggests a strong anti-inflammatory effect potentially mediated through inhibition of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid

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